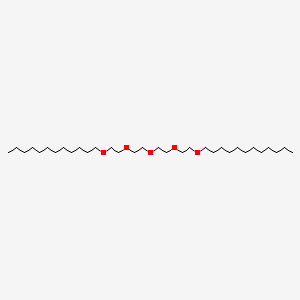
13,16,19,22,25-Pentaoxaheptatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,16,19,22,25-Pentaoxaheptatriacontane is a complex organic compound characterized by multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13,16,19,22,25-Pentaoxaheptatriacontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator. The reaction is usually carried out under controlled conditions to ensure the formation of the desired polyether chain. Common initiators include alcohols or phenols, which react with ethylene oxide in the presence of a catalyst such as potassium hydroxide.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are optimized for high yield and purity, often utilizing continuous reactors and advanced purification techniques. The use of high-pressure reactors and efficient catalysts ensures the consistent production of high-quality polyether compounds.
Analyse Des Réactions Chimiques
Types of Reactions
13,16,19,22,25-Pentaoxaheptatriacontane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding polyether alcohols or acids.
Reduction: Reduction reactions can convert the ether linkages to alcohol groups.
Substitution: The ether linkages can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include polyether alcohols, polyether acids, and various substituted polyether derivatives. These products have diverse applications in different industries.
Applications De Recherche Scientifique
13,16,19,22,25-Pentaoxaheptatriacontane has several scientific research applications:
Chemistry: Used as a model compound for studying polyether chemistry and polymerization mechanisms.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential in developing new therapeutic agents and drug formulations.
Industry: Utilized in the production of specialty polymers, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 13,16,19,22,25-Pentaoxaheptatriacontane involves its ability to form stable complexes with various molecules. The multiple ether linkages provide sites for hydrogen bonding and other interactions, allowing the compound to interact with different molecular targets. These interactions can influence the solubility, stability, and bioavailability of the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene Glycol (PEG): Similar in structure but with shorter chain lengths and fewer ether linkages.
Crown Ethers: Cyclic polyethers with similar ether linkages but different structural arrangements.
Polypropylene Glycol (PPG): Similar polyether compound with propylene oxide units instead of ethylene oxide.
Uniqueness
13,16,19,22,25-Pentaoxaheptatriacontane is unique due to its specific chain length and arrangement of ether linkages. This unique structure imparts distinct chemical properties, such as higher solubility in organic solvents and enhanced ability to form stable complexes with various molecules.
Propriétés
Numéro CAS |
22732-75-8 |
|---|---|
Formule moléculaire |
C32H66O5 |
Poids moléculaire |
530.9 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]dodecane |
InChI |
InChI=1S/C32H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-27-35-29-31-37-32-30-36-28-26-34-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clé InChI |
LCNQVZUBLQPQKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCOCCOCCOCCOCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



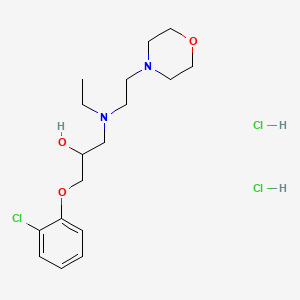
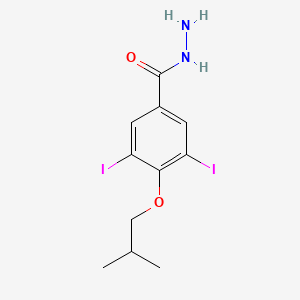

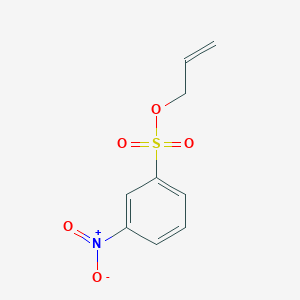
![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
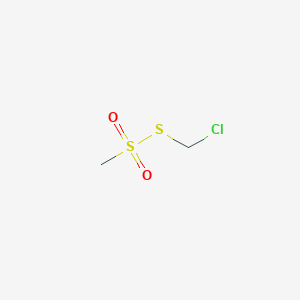

![Ethyl 4-[bis(2-{[(4-methylphenyl)sulfonyl]oxy}ethyl)amino]benzoate](/img/structure/B14705731.png)

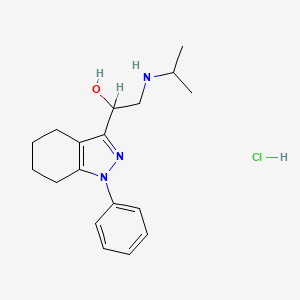

![1-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane](/img/structure/B14705747.png)
![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)
